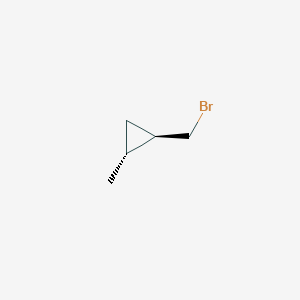![molecular formula C16H22N2O3 B12962240 rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12962240.png)
rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate is a complex organic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a tert-butyl carbamate group attached to a bicyclic system containing an oxygen and nitrogen atom, making it a versatile intermediate in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic system.
Introduction of the phenyl group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Attachment of the tert-butyl carbamate group: This step involves the reaction of the bicyclic intermediate with tert-butyl chloroformate in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.
化学反応の分析
Types of Reactions
rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., phenyl halides) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: Its unique structure makes it a valuable building block for the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
- tert-Butyl ((1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate
- tert-Butyl ((1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate
Uniqueness
rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate is unique due to its specific bicyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C16H22N2O3 |
|---|---|
分子量 |
290.36 g/mol |
IUPAC名 |
tert-butyl N-[(1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl]carbamate |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(19)17-18-13-10-20-9-12(13)14(18)11-7-5-4-6-8-11/h4-8,12-14H,9-10H2,1-3H3,(H,17,19)/t12-,13+,14+/m0/s1 |
InChIキー |
KFOVYLKCIDZZEK-BFHYXJOUSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NN1[C@@H]2COC[C@@H]2[C@H]1C3=CC=CC=C3 |
正規SMILES |
CC(C)(C)OC(=O)NN1C2COCC2C1C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12962203.png)
![2-(tert-Butyl) 8-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B12962211.png)







